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Compound of Interest

Compound Name: Dicyclohexylmethanol

Cat. No.: B146628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dicyclohexylmethanol (CAS No. 4453-82-1), a key chemical intermediate. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental

protocols for each spectroscopic technique are also provided to ensure reproducibility and aid
in method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR data for dicyclohexylmethanol, providing insights
into its proton and carbon environments.

'H NMR Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for Dicyclohexylmethanol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.25 d 1H CH-OH
1.0-20 m 22H Cyclohexyl H
1.65 S 1H O-H

Data obtained in CDCIsz on a Varian A-60 instrument.

13C NMR Data

Table 2: 13C NMR Chemical Shifts for Dicyclohexylmethanol

Chemical Shift (6) ppm Assignment
77.9 CH-OH

42.6 Cyclohexyl CH
29.5 Cyclohexyl CHz
26.6 Cyclohexyl CH2
26.2 Cyclohexyl CH2

Data obtained in Chloroform-d with TMS as a reference on a Varian CFT-20 spectrometer.[1]

Experimental Protocol: NMR Spectroscopy

A sample of dicyclohexylmethanol is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00).

» 'H NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer, such as a
Varian A-60. Standard acquisition parameters are used, including a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on a spectrometer, for instance,
a Varian CFT-20. To enhance the signal of the low-abundance 13C isotope, a larger number
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of scans and a longer relaxation delay are typically employed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Characteristic IR Absorption Bands for Dicyclohexylmethanol

Wavenumber (cm—?) Functional Group Assignment
3380 (broad) O-H stretch (alcohol)

2920, 2850 C-H stretch (aliphatic)

1450 C-H bend (aliphatic)

1060 C-O stretch (alcohol)

Data obtained from a KBr wafer sample.[2]

Experimental Protocol: FTIR Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of dicyclohexylmethanol can be obtained
using the KBr pellet method.[2]

A small amount of dicyclohexylmethanol is finely ground with spectroscopic grade

potassium bromide (KBr).
e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
o The KBr pellet is placed in the sample holder of an FTIR spectrometer.

e The spectrum is recorded over a typical range of 4000-400 cm~1, with a sufficient number of
scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet is also
recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Dicyclohexylmethanol

m/z Relative Abundance Proposed Fragment

196 Low [M]* (Molecular lon)

178 Moderate [M - H20]*

113 High [CsH17]*

95 Base Peak [C7H11]*

83 High [CeH11]* (Cyclohexyl cation)
55 High [CaH7]*

Data obtained via GC-MS with electron ionization.[2]

Experimental Protocol: Mass Spectrometry

The mass spectrum of dicyclohexylmethanol is typically obtained using a Gas
Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

» Adilute solution of dicyclohexylmethanol in a volatile organic solvent (e.qg.,
dichloromethane or hexane) is prepared.

e The solution is injected into the gas chromatograph, where the compound is vaporized and
separated from the solvent.

» The separated dicyclohexylmethanol enters the mass spectrometer, where it is ionized by
a beam of high-energy electrons (typically 70 eV).
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¢ The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio
(m/z) in a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like dicyclohexylmethanol.

Spectroscopic Analysis Workflow for Dicyclohexylmethanol

Dicyclohexylmethanol Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (FTIR) (GC-MS)

Chemical Shifts (8)
Coupling Constants (J)

Mass-to-Charge Ratio (m/z)

Azl EEmels () Relative Abundance

Molecular Structure
of
Dicyclohexylmethanol

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of dicyclohexylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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